trans-Ned-19 Methyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

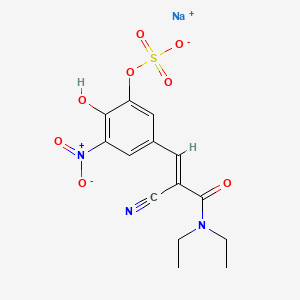

trans-Ned-19 Methyl Ester: is a derivative of trans-Ned-19, a potent and selective antagonist of nicotinic acid adenine dinucleotide phosphate (NAADP) receptors. This compound is known for its ability to inhibit calcium release from intracellular stores, making it a valuable tool in the study of calcium signaling pathways .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of trans-Ned-19 Methyl Ester typically involves the esterification of trans-Ned-19. The process can be carried out under both acidic and basic conditions. Under acidic conditions, the esterification follows the protonation-addition-deprotonation-protonation-elimination-deprotonation (PADPED) mechanism. Under basic conditions, the reaction proceeds through a two-step addition-elimination mechanism .

Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes, often using catalysts to enhance the reaction rate and yield. Common catalysts include sulfuric acid for acidic conditions and sodium ethoxide for basic conditions .

Análisis De Reacciones Químicas

Types of Reactions: trans-Ned-19 Methyl Ester primarily undergoes transesterification reactions, where the ester group is exchanged with another alcohol group. This reaction can be performed under both acidic and basic conditions .

Common Reagents and Conditions:

Acidic Conditions: Sulfuric acid or hydrochloric acid as catalysts.

Basic Conditions: Sodium ethoxide or potassium hydroxide as catalysts.

Major Products: The major products of transesterification reactions involving this compound are different esters, depending on the alcohol used in the reaction .

Aplicaciones Científicas De Investigación

Chemistry: trans-Ned-19 Methyl Ester is used as a chemical probe to study the role of NAADP in calcium signaling pathways. It helps in understanding the molecular mechanisms underlying calcium-mediated cellular processes .

Biology: In biological research, this compound is used to investigate the role of NAADP in various cellular functions, including muscle contraction, neurotransmitter release, and cell proliferation .

Medicine: In medical research, this compound is explored for its potential therapeutic applications in diseases related to calcium signaling dysregulation, such as cardiac arrhythmias and neurodegenerative disorders .

Industry: In the industrial sector, this compound is used in the development of new drugs and therapeutic agents targeting calcium signaling pathways .

Mecanismo De Acción

trans-Ned-19 Methyl Ester exerts its effects by antagonizing NAADP receptors, which are involved in the release of calcium from intracellular stores. By inhibiting these receptors, this compound prevents the mobilization of calcium, thereby modulating various calcium-dependent cellular processes .

Comparación Con Compuestos Similares

cis-Ned-19: Another isomer of Ned-19, but with different binding affinities and biological activities.

Ned-19: The parent compound of trans-Ned-19 Methyl Ester, also a potent NAADP antagonist.

Uniqueness: this compound is unique due to its high selectivity and potency as an NAADP antagonist. Its methyl ester form enhances its cell permeability, making it more effective in cellular studies compared to its parent compound .

Propiedades

Número CAS |

1137263-99-0 |

|---|---|

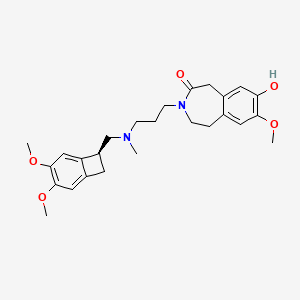

Fórmula molecular |

C31H33FN4O3 |

Peso molecular |

528.628 |

Nombre IUPAC |

methyl (1R,3S)-1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate |

InChI |

InChI=1S/C31H33FN4O3/c1-38-28-12-11-20(17-21(28)19-35-13-15-36(16-14-35)27-10-6-4-8-24(27)32)29-30-23(18-26(34-29)31(37)39-2)22-7-3-5-9-25(22)33-30/h3-12,17,26,29,33-34H,13-16,18-19H2,1-2H3/t26-,29+/m0/s1 |

Clave InChI |

NBQAXYMLTXNBOS-LITSAYRRSA-N |

SMILES |

COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)OC)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F |

Sinónimos |

(1R,3S)-1-[3-[[4-(2-Fluorophenyl)-1-piperazinyl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1-Biphenyl]-4-ol,2-ethoxy-5-methyl-](/img/structure/B584882.png)